![molecular formula C25H24N2O2 B11672124 2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique properties and applications in various fields, including materials science and medicinal chemistry. This compound, in particular, is characterized by its fused ring structure, which includes both pyrazole and benzoxazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, where phenolic derivatives, formaldehyde, and primary amines are used as starting materials . The reaction proceeds through the formation of an intermediate, which undergoes ring closure to form the benzoxazine structure.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is advantageous due to its simplicity and efficiency. The reaction conditions, such as temperature and catalyst, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2,4-dihydro-1,3-benzoxazine: A simpler benzoxazine derivative with similar structural features.
6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: Known for its biological activities.
Uniqueness
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-phenyl-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O2/c1-2-16-28-20-14-12-19(13-15-20)25-27-23(21-10-6-7-11-24(21)29-25)17-22(26-27)18-8-4-3-5-9-18/h3-15,23,25H,2,16-17H2,1H3 |
InChI Key |
HGMSWLATFIDTLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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